An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
An In-depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
This guide provides a comprehensive technical overview of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, offering insights grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a diaryl ketone that serves as a critical building block in organic synthesis. Its precise molecular architecture is fundamental to its role in the construction of more complex active pharmaceutical ingredients (APIs).
The compound's Chemical Abstracts Service (CAS) number is 915095-85-1 .[1][2] This unique identifier is crucial for unambiguous identification in research, manufacturing, and regulatory documentation.
Structural and Molecular Data
A clear understanding of the compound's structure and fundamental properties is the starting point for any application.
| Identifier | Value |
| IUPAC Name | (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone[1][3] |
| Synonyms | (5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone, Empagliflozin impurity 24[3][4] |
| Molecular Formula | C13H7BrClFO[2][3] |
| Molecular Weight | 313.55 g/mol [1][3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F[2][3] |
| InChI Key | LVILQFKAGQFQEK-UHFFFAOYSA-N[3] |
Physicochemical Characteristics
These properties are vital for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid / Powder | [4] |
| Boiling Point | 390.6 ± 37.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature or sealed in dry, 2-8°C |
Synthesis and Reaction Mechanisms
The synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a critical process, often achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Primary Synthetic Route: Friedel-Crafts Acylation
The most common synthesis involves the reaction of 5-bromo-2-chlorobenzoic acid with fluorobenzene.[5] The benzoic acid is first converted to a more reactive acyl chloride, which then acylates fluorobenzene in the presence of a Lewis acid catalyst.
Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative example based on established chemical literature for Friedel-Crafts reactions.
-
Acyl Chloride Formation:
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Slowly add oxalyl chloride (1.1 eq) or thionyl chloride to the mixture at a controlled temperature (e.g., 0-10°C).[6]
-
Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride is complete.[6]
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Friedel-Crafts Acylation:
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in a dry solvent (e.g., dichloromethane).[6]
-
Add fluorobenzene (1.0-1.2 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add a Lewis acid catalyst such as titanium tetrachloride (TiCl4) or aluminum chloride (AlCl3) (1.1 eq).[6] The use of TiCl4 is noted to proceed more cleanly than AlCl3 in similar reactions.[6]
-
Stir the reaction mixture at a controlled temperature until completion, monitored by a suitable technique like TLC or LC-MS.[6]
-
Carefully quench the reaction by pouring it into ice-water.[7]
-
Extract the product with an organic solvent, wash the combined organic layers, dry over sodium sulfate, and concentrate to yield the crude product.[7]
-
Purify the crude material by column chromatography or recrystallization to obtain the final product.[7]
-
Rationale for Experimental Choices
-
Choice of Acylating Agent: Oxalyl chloride or thionyl chloride are used to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, which is necessary for the Friedel-Crafts reaction. DMF acts as a catalyst for this transformation.
-
Choice of Lewis Acid: The Lewis acid (e.g., TiCl4, AlCl3) is crucial. It coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing its electrophilicity and enabling it to attack the electron-rich fluorobenzene ring.
-
Solvent and Temperature Control: Anhydrous (dry) solvents are essential as Lewis acids react vigorously with water. Low-temperature conditions are maintained during the addition of the catalyst to control the exothermic reaction and prevent unwanted side products.
Application in Drug Discovery & Development
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is not an active drug itself but a pivotal intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[8]
Key Intermediate for Empagliflozin
This compound is recognized as a key intermediate and a known impurity in the synthesis of Empagliflozin.[9][] Empagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which reduces the reabsorption of glucose and increases its excretion in the urine. A patent describes a synthesis method where (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone is a starting material for producing a key intermediate of Empagliflozin.[11]
Role in the Synthesis of SGLT2 Inhibitors
The diaryl ketone structure of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone forms the core scaffold of C-aryl glucoside SGLT2 inhibitors. The subsequent synthetic steps typically involve the reduction of the ketone to a methylene group and the attachment of a glucose or modified glucose moiety.
Sources
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- 2. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Online | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Manufacturer and Suppliers [scimplify.com]
- 3. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS 915095-85-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
